(but-3-en-1-yl)tributylstannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(but-3-en-1-yl)tributylstannane is an organotin compound with the molecular formula C16H34Sn. It is known for its unique structure and properties, making it a valuable compound in various scientific research fields .
Vorbereitungsmethoden
The synthesis of (but-3-en-1-yl)tributylstannane typically involves the reaction of tributyltin hydride with but-3-en-1-yl halides under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
(but-3-en-1-yl)tributylstannane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of organotin oxides.
Reduction: It can be reduced under specific conditions to form different organotin hydrides.
Substitution: The compound can undergo substitution reactions where the but-3-en-1-yl group is replaced by other functional groups.
Common reagents used in these reactions include halides, oxidizing agents, and reducing agents. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
(but-3-en-1-yl)tributylstannane is widely used in scientific research due to its versatility. Some of its applications include:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (but-3-en-1-yl)tributylstannane involves its interaction with molecular targets and pathways within biological systems. It can act as a radical reducing agent due to the relatively weak bond between tin and hydrogen, which can cleave homolytically . This property makes it useful in various radical reactions, including dehalogenation and intramolecular radical cyclization .
Vergleich Mit ähnlichen Verbindungen
(but-3-en-1-yl)tributylstannane can be compared with other organotin compounds such as tributyltin hydride and triphenyltin hydride. These compounds share similar properties but differ in their specific applications and reactivity. For example:
Tributyltin hydride: Known for its use in radical reductions and dehalogenation reactions.
Triphenyltin hydride: Used in similar reactions but with different reactivity and selectivity profiles.
Eigenschaften
CAS-Nummer |
36635-36-6 |
---|---|
Molekularformel |
C16H34Sn |
Molekulargewicht |
345.2 g/mol |
IUPAC-Name |
but-3-enyl(tributyl)stannane |
InChI |
InChI=1S/3C4H9.C4H7.Sn/c4*1-3-4-2;/h3*1,3-4H2,2H3;3H,1-2,4H2; |
InChI-Schlüssel |
JDFFKGOJOSVFJB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)CCC=C |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.